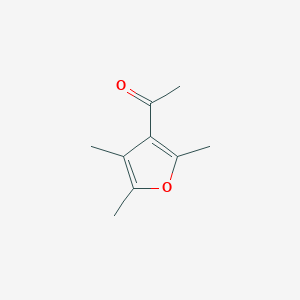
1-(2,4,5-Trimethylfuran-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,5-Trimethylfuran-3-yl)ethanone is an organic compound belonging to the class of furans It is characterized by a furan ring substituted with three methyl groups at positions 2, 4, and 5, and an ethanone group at position 3
Preparation Methods
The synthesis of 1-(2,4,5-Trimethylfuran-3-yl)ethanone can be achieved through several routes. One common method involves the Friedel-Crafts acylation of 2,4,5-trimethylfuran with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2,4,5-Trimethylfuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the methyl groups can be replaced by other functional groups. Halogenation using bromine or chlorine is a common example.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(2,4,5-Trimethylfuran-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: Research into its biological activity has shown potential antimicrobial and antifungal properties, making it a candidate for further study in drug development.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the manufacture of fragrances and flavorings due to its pleasant aroma. Additionally, it serves as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2,4,5-Trimethylfuran-3-yl)ethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or interfere with essential enzymatic processes. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
1-(2,4,5-Trimethylfuran-3-yl)ethanone can be compared with other similar compounds, such as:
1-(2,4,5-Trimethylphenyl)ethanone: This compound has a similar structure but with a phenyl ring instead of a furan ring. It exhibits different chemical reactivity and applications.
2,4,5-Trimethylfuran: Lacking the ethanone group, this compound is less reactive in certain types of chemical reactions but still serves as a valuable intermediate in organic synthesis.
Acetylfuran: This compound has a furan ring with an acetyl group but lacks the additional methyl substitutions. It is used in different contexts within chemical research and industry.
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(2,4,5-trimethylfuran-3-yl)ethanone |
InChI |
InChI=1S/C9H12O2/c1-5-7(3)11-8(4)9(5)6(2)10/h1-4H3 |
InChI Key |
UVCBWEHMWHPOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1C(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















